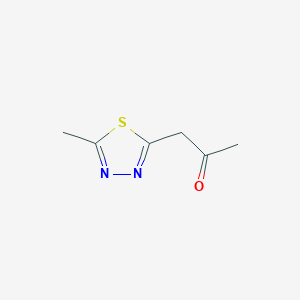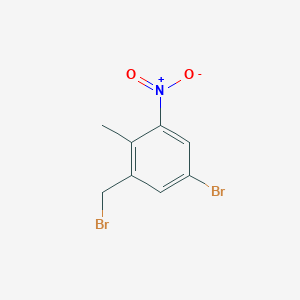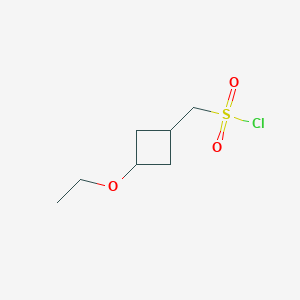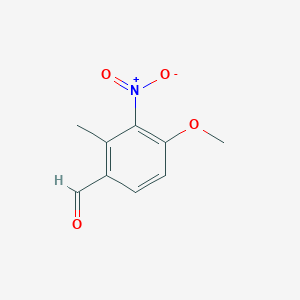
5-bromo-3-(1,1-difluoroethyl)-2-methylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-3-(1,1-difluoroethyl)-2-methylpyridine, also known as “5-bromo-3-difluoroethyl-2-methylpyridine”, is an organic compound with a molecular formula of C6H6BrF2N. This compound is an aromatic heterocyclic compound, containing both a nitrogen and a bromine atom. It is a colorless, volatile liquid that is slightly soluble in water and miscible with most organic solvents. 5-Bromo-3-difluoroethyl-2-methylpyridine has a wide range of applications in organic synthesis and is used as a reagent for the synthesis of various compounds.
Mecanismo De Acción
The mechanism of action of 5-bromo-3-difluoroethyl-2-methylpyridine is not well understood. However, it is believed to act as a nucleophilic catalyst, which means it can facilitate the formation of new chemical bonds between two molecules. This is because the bromine atom in the compound is a strong electron-withdrawing group, which can attract electrons from other molecules and induce a reaction. Additionally, the difluoroethyl group in the compound is believed to act as a Lewis acid, which can increase the reactivity of the molecule.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-bromo-3-difluoroethyl-2-methylpyridine are not well understood. However, it is believed to have a range of effects on biochemical processes, such as the production of proteins and enzymes, and on physiological processes, such as the regulation of hormones and the immune system. It is also believed to have an effect on the metabolism of drugs and other compounds, as well as on the absorption of nutrients.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-Bromo-3-difluoroethyl-2-methylpyridine has a number of advantages and limitations for lab experiments. One of the main advantages is that it is relatively easy to synthesize, which makes it a useful reagent for organic synthesis. Additionally, it can be used in a variety of lab experiments, including the synthesis of heterocyclic compounds and the synthesis of polymers. However, it can be toxic if ingested, and it is also flammable and volatile, which can be a safety hazard in the lab.
Direcciones Futuras
There are a number of potential future directions for research involving 5-bromo-3-difluoroethyl-2-methylpyridine. These include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in organic synthesis. Additionally, further research could be conducted into the safety and toxicity of the compound, as well as its potential uses in drug development and other medical applications. Finally, further research could be conducted into the synthesis of other compounds using 5-bromo-3-difluoroethyl-2-methylpyridine as a reagent.
Métodos De Síntesis
5-Bromo-3-difluoroethyl-2-methylpyridine can be synthesized in a variety of ways. One method is the reaction of 1,1-difluoroethyl bromide with 2-methylpyridine in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction produces a mixture of 5-bromo-3-difluoroethyl-2-methylpyridine and the corresponding 5-bromo-3-difluoroethylpyridine. Another method is the reaction of 1,1-difluoroethyl bromide with 2-methylpyridine in the presence of a palladium catalyst. This reaction produces a mixture of 5-bromo-3-difluoroethyl-2-methylpyridine and the corresponding 5-bromo-3-difluoroethylpyridine.
Aplicaciones Científicas De Investigación
5-Bromo-3-difluoroethyl-2-methylpyridine is used in a variety of scientific research applications. It has been used as a building block in the synthesis of other compounds, such as 5-bromo-3-difluoroethylpyridine and 5-bromo-3-difluoroethyl-2-methyl-4-pyridinol. It is also used as a reagent in organic synthesis, such as the synthesis of heterocyclic compounds and the synthesis of polymers. Additionally, 5-bromo-3-difluoroethyl-2-methylpyridine is used as a catalyst in organic reactions, such as the reaction of 1,1-difluoroethyl bromide with 2-methylpyridine.
Propiedades
IUPAC Name |
5-bromo-3-(1,1-difluoroethyl)-2-methylpyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrF2N/c1-5-7(8(2,10)11)3-6(9)4-12-5/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJEUQWHLLVQGIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)Br)C(C)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3-(1,1-difluoroethyl)-2-methylpyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


amine](/img/structure/B6601780.png)
![tert-butyl N-{5H,6H,7H-pyrrolo[1,2-c]imidazol-6-yl}carbamate](/img/structure/B6601784.png)




![tert-butyl 1,3-dioxo-octahydroimidazolidino[1,5-a]piperazine-7-carboxylate](/img/structure/B6601827.png)
![1-[(4-methoxyphenyl)methyl]-3,3-dimethyl-4-phenylazetidin-2-one](/img/structure/B6601833.png)


![methyl 3-formyl-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B6601868.png)
![2-Chloro-N-[1-(3,4-dichlorophenyl)ethyl]-N-methylacetamide](/img/structure/B6601872.png)
